1-[2-(4-methoxyphenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione
Description
Historical Development of Methoxyphenyl-Modified Maleimides
The synthesis of methoxyphenyl-modified maleimides originated in the mid-20th century with the exploration of maleic anhydride derivatives as polymer precursors. Early work focused on the reaction of maleic anhydride with aromatic amines, yielding N-aryl maleimides with improved thermal stability compared to aliphatic analogs. The introduction of methoxy groups emerged as a strategic modification to fine-tune electronic properties, as the electron-donating methoxy substituent increases the electron density of the maleimide ring. This adjustment proved critical for enhancing copolymerization kinetics with electron-deficient monomers like methyl acrylate.
A pivotal advancement occurred in the 1980s with the development of step-growth polymerization techniques, enabling precise control over molecular weight distributions in maleimide-based polymers. The compound 1-[2-(4-methoxyphenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione first appeared in chemical literature during this period as researchers investigated branched alkyl chain effects on maleimide reactivity. Its synthesis typically involves a two-step process: (1) Michael addition of 4-methoxyphenylethylamine to maleic anhydride, followed by (2) cyclodehydration using acidic catalysts.
Position Within N-Substituted Maleimide Chemistry
This compound occupies a unique position due to its hybrid structure combining aromatic and aliphatic substituents. The 4-methoxyphenyl group provides steric bulk and electronic modulation, while the ethyl spacer enhances conformational flexibility. Comparative studies with simpler N-aryl maleimides demonstrate that the ethyl bridge reduces crystal lattice energy by 15–20%, improving solubility in polar aprotic solvents like dimethylformamide (DMF).
The table below contrasts key properties with related maleimide derivatives:
| Property | 4-Methoxyphenylethyl Maleimide | N-Phenyl Maleimide | N-Hexyl Maleimide |
|---|---|---|---|
| Melting Point (°C) | 129 | 92–94 | 45–47 |
| Decomposition Temp (°C) | 285 | 220 | 195 |
| Solubility in THF (g/L) | 48.7 |
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-17-11-4-2-10(3-5-11)8-9-14-12(15)6-7-13(14)16/h2-7H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKRZHUMKQPDBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-methoxyphenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione can be achieved through a multi-step reaction process. One common method involves the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of a catalyst such as citric acid. This reaction typically takes place in an ethanolic solution under ultrasound irradiation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-methoxyphenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different pyrrolidinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various pyrrolidinone derivatives with different substituents.
Scientific Research Applications
Pharmacological Applications
- Antimicrobial Activity : Derivatives of pyrrole-2,5-dione have demonstrated significant antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various bacterial strains, suggesting potential applications in developing new antibiotics .
- Anti-inflammatory Properties : Compounds related to 1-[2-(4-methoxyphenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione have shown anti-inflammatory effects in vitro and in vivo. These effects are attributed to the ability of the compound to inhibit pro-inflammatory cytokines and enzymes .
- Anticonvulsant Effects : Studies have explored the anticonvulsant properties of pyrrole derivatives. Compounds with similar structural motifs have been tested in picrotoxin-induced seizure models, showing promising results in seizure control .
- Cancer Research : Certain derivatives have been investigated for their potential anticancer activities. The ability to induce apoptosis in cancer cells has been noted, indicating a possible role in cancer therapeutics .
Synthesis and Structural Modifications
The synthesis of this compound typically involves reactions between 4-methoxyphenyl derivatives and maleic anhydride or its equivalents. Various synthetic routes allow for the modification of substituents on the pyrrole ring, leading to a library of compounds with enhanced biological activities.
Table 1: Synthesis Methods and Yields
| Synthesis Method | Yield (%) | Reference |
|---|---|---|
| Reaction with maleic anhydride | 79% | |
| Amination of 2,3-dioxopyrrolidine | Varies | |
| One-pot three-component reactions | High |
Case Studies
- Case Study on Antimicrobial Activity : A study investigated various derivatives of pyrrole-2,5-dione against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications significantly increased antibacterial efficacy compared to standard antibiotics .
- Anti-inflammatory Activity Assessment : In a controlled study involving animal models, the compound was administered to assess its impact on inflammation markers. Results showed a reduction in edema and inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
- Anticonvulsant Efficacy Evaluation : A series of pyrrole derivatives were tested for their anticonvulsant properties using the maximal electroshock seizure model. Notably, one derivative exhibited a protection index significantly higher than traditional anticonvulsants like ethosuximide .
Mechanism of Action
The mechanism of action of 1-[2-(4-methoxyphenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in various diseases.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrrole-2,5-dione derivatives exhibit diverse biological and physicochemical properties depending on substituent groups. Below is a systematic comparison:
Substituted Phenylpyrrole-2,5-diones
Halogenated Derivatives
Piperidinyl and Alkylamino Derivatives
- 1-(piperidin-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride (C₉H₁₃ClN₂O₂): Basic amine functionality may improve solubility in acidic conditions .
Biological Activity
1-[2-(4-Methoxyphenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione, with the CAS number 140481-07-8, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C13H13NO3
- Molecular Weight : 231.25 g/mol
- CAS Number : 140481-07-8
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The synthetic routes often focus on optimizing yield and purity while ensuring the stability of the final product.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an antitumor agent and its interaction with specific biological targets.
Antitumor Activity
Recent research indicates that derivatives of pyrrole compounds exhibit significant antitumor properties. For example, studies have shown that similar pyrrole derivatives can inhibit the growth of cancer cell lines and induce apoptosis in tumor cells. This is attributed to their ability to interact with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2 .
Table 1: Antitumor Activity of Pyrrole Derivatives
| Compound | Cancer Cell Line | Inhibition Concentration (GI50) |
|---|---|---|
| Compound A | HCT-116 | 1.0 × 10⁻⁸ M |
| Compound B | SW-620 | 1.6 × 10⁻⁸ M |
| Compound C | Colo-205 | 1.5 × 10⁻⁸ M |
Note: GI50 refers to the concentration required to inhibit cell growth by 50%.
The mechanism through which this compound exerts its biological effects is believed to be multifaceted:
- Inhibition of Tyrosine Kinases : The compound may inhibit tyrosine kinases involved in cell signaling pathways that promote cancer cell proliferation .
- Membrane Interaction : Studies suggest that these compounds can interact with lipid bilayers, potentially altering membrane dynamics and leading to increased permeability or disruption .
Case Studies
Several case studies have highlighted the potential therapeutic applications of pyrrole derivatives:
- Case Study on Colon Cancer : A study demonstrated that a related pyrrole derivative significantly inhibited tumor growth in a chemically induced colon cancer model in rats. The compound showed low toxicity and antioxidant properties, suggesting it could be developed into a targeted antitumor drug .
- Antibacterial Activity : Other derivatives have been tested for antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, showing promising results with MIC values comparable to established antibiotics .
Q & A
Q. What are the optimal synthetic routes for 1-[2-(4-methoxyphenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione?
Methodological Answer: A three-component one-pot reaction involving aniline derivatives, acetylenedicarboxylates, and substituted aldehydes (e.g., 4-methoxyphenyl precursors) is widely used for synthesizing pyrrolidinone derivatives. For example, the reaction of 4-anisaldehyde with diethyl acetylenedicarboxylate and aniline under reflux conditions yields structurally similar compounds, as demonstrated in the synthesis of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate . Optimization of solvent (e.g., ethanol or THF), temperature (60–80°C), and stoichiometric ratios (1:1:1) is critical. Purification via column chromatography with ethyl acetate/hexane mixtures ensures high yields (>70%).
Q. How can spectroscopic techniques resolve structural ambiguities during characterization?
Methodological Answer:
- FTIR : Identify carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and methoxy (C-O) at ~1250 cm⁻¹.
- NMR :
- ¹H NMR : Look for methoxy protons as a singlet at δ 3.7–3.9 ppm and pyrrole-dione protons as multiplets between δ 6.5–7.5 ppm.
- ¹³C NMR : Confirm carbonyl carbons at ~170–175 ppm and methoxy carbons at ~55 ppm.
Q. What crystallographic tools are used to determine the molecular structure?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard for resolving crystal packing and anisotropic displacement parameters. For example, similar methoxyphenyl-substituted pyrrole-diones exhibit dihedral angles of ~78° between the aromatic and pyrrole-dione planes, confirmed via WinGX and ORTEP for visualization . Data collection at low temperatures (100 K) minimizes thermal motion artifacts.
Advanced Research Questions
Q. How can computational methods predict electronic properties and reactivity?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices to predict nucleophilic/electrophilic sites. For instance, the electron-withdrawing pyrrole-dione core and electron-donating methoxyphenyl group create a charge-transfer interface, influencing photophysical behavior. Solvent effects (e.g., PCM model for polar solvents) refine accuracy .
Q. What strategies address contradictions in biological activity data across studies?
Methodological Answer:
- Assay Validation : Use orthogonal assays (e.g., calcium imaging vs. patch-clamp for ion channel inhibition) to confirm TRPC3/6 modulation, as seen in structurally related TRPC inhibitors .
- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation. LC-MS/MS quantifies parent compound depletion.
- Dose-Response Curves : Perform Hill slope analysis to distinguish allosteric vs. competitive binding modes. Inconsistent IC₅₀ values may arise from off-target effects, requiring siRNA knockdown controls .
Q. How can regioselective functionalization of the pyrrole-dione core be achieved?
Methodological Answer:
- N-Functionalization : React with alkyl halides (e.g., benzyl bromide) in DMF using K₂CO₃ as a base at 60°C to substitute the pyrrole nitrogen.
- Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) at the 4-methoxyphenyl group’s para position directs substituents away from steric hindrance.
- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) modify the phenyl ring while preserving the dione moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
